molecular formula C39H32ClF10N7O5S2 B12301189 N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

Cat. No.: B12301189
M. Wt: 968.3 g/mol
InChI Key: BRYXUCLEHAUSDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenacapavir involves multiple steps, starting from key starting materials (KSMs) that are sourced from various suppliers. The proposed route of synthesis includes the preparation of the active pharmaceutical ingredient (API) through a series of chemical reactions, including condensation, cyclization, and purification steps . The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of lenacapavir involves scaling up the laboratory synthesis to a commercial scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing impurities. The process also involves stringent quality control measures to ensure the consistency and safety of the final product. Key starting materials are sourced from reliable suppliers, and the entire production process is monitored to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lenacapavir undergoes various chemical reactions, including:

    Oxidation: Lenacapavir can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Lenacapavir can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of lenacapavir include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of lenacapavir, which may have different pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential new therapeutic agents .

Scientific Research Applications

Lenacapavir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lenacapavir is unique among HIV-1 capsid inhibitors due to its long-acting formulation and high potency. Similar compounds include:

    Cabotegravir: Another long-acting antiretroviral drug used for HIV-1 treatment and prevention.

    Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral drugs.

    Dolutegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1 infection.

Compared to these compounds, lenacapavir offers the advantage of less frequent dosing (bi-annual subcutaneous injections) and a unique mechanism of action targeting the HIV-1 capsid .

Properties

IUPAC Name

N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYXUCLEHAUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32ClF10N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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